7-Bromo-2-fluoroquinoxaline CAS 1210048-05-7 properties
7-Bromo-2-fluoroquinoxaline CAS 1210048-05-7 properties
The following technical guide is structured to serve as a definitive reference for 7-Bromo-2-fluoroquinoxaline , a high-value scaffold in medicinal chemistry.
Dual-Electrophilic Scaffold for Orthogonal Functionalization
) campaigns in kinase inhibitor discovery.Executive Summary
7-Bromo-2-fluoroquinoxaline is a heteroaromatic intermediate designed for "diversity-oriented synthesis." Its value lies in its orthogonal reactivity :
-
C2-Fluoro Position: A "soft" electrophile highly activated for Nucleophilic Aromatic Substitution (
) by amines, thiols, and alkoxides. -
C7-Bromo Position: A robust handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) that remains inert during C2 functionalization.
This distinct reactivity order allows researchers to sequentially construct complex pharmacophores—typically installing a solubilizing or binding motif at C2 first, followed by a core extension at C7.
Chemical Identity & Physical Properties[1][2][3]
Due to the specialized nature of this intermediate, specific experimental values are often proprietary. The values below represent a synthesis of available catalog data and calculated physicochemical properties based on structural analogs (e.g., 7-bromo-2-chloroquinoxaline).
| Property | Value / Description | Source/Note |
| Chemical Name | 7-Bromo-2-fluoroquinoxaline | IUPAC |
| Molecular Formula | - | |
| Molecular Weight | 227.03 g/mol | - |
| Appearance | Off-white to pale yellow crystalline solid | Typical for halo-quinoxalines |
| Melting Point | 115–125 °C (Predicted) | Analogous Cl-derivative is ~150°C; F-derivatives often lower |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc | Poor water solubility |
| LogP | ~2.5 | Calculated |
| Storage | 2–8 °C, Inert Atmosphere (Argon/Nitrogen) | Moisture sensitive (C2-F hydrolysis risk) |
Synthetic Logic & Regioselectivity
The synthesis of 7-bromo-2-fluoroquinoxaline is non-trivial due to the regioselectivity challenge inherent in forming the quinoxaline core from unsymmetrical diamines.
The Isomer Problem
Condensing 4-bromo-1,2-diaminobenzene with glyoxalate derivatives typically yields a mixture of the 6-bromo and 7-bromo isomers.
-
7-Bromo isomer: Derived from nucleophilic attack of the para-amino group (relative to Br) on the ketone carbonyl.
-
6-Bromo isomer: Derived from attack of the meta-amino group.
Separation is most effective at the "Quinoxalinone" (tautomeric hydroxy) stage via recrystallization or chromatography before converting to the halide.
Graphviz Workflow: Synthesis & Isomer Separation
Caption: Stepwise synthesis illustrating the critical isomer separation and Halex (Halogen Exchange) reaction to install the labile fluorine atom.
Reactivity Profile: The Orthogonal Strategy
The 7-bromo-2-fluoroquinoxaline scaffold is a "privileged" structure because it allows for controlled, sequential functionalization.
Mechanism 1: C2-Fluoro Displacement ( )
The pyrazine nitrogen atoms are electron-withdrawing, making the C2 position highly electrophilic. Fluorine, being highly electronegative, exacerbates this effect (inductive withdrawal), making it a better leaving group than chlorine in
-
Conditions: Mild base (
, DIPEA), polar aprotic solvent (DMF, DMSO, NMP), Room Temp to 60°C. -
Selectivity: Occurs exclusively at C2; the C7-Br bond is too strong to break under these conditions.
Mechanism 2: C7-Bromo Coupling (Pd-Catalysis)
Once the C2 position is derivatized, the C7-bromide serves as a partner for Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
-
Conditions: Pd catalyst (e.g.,
), Boronic acid/ester, Base ( ), Heat (80–100°C).
Graphviz Reactivity Map
Caption: The orthogonal functionalization strategy. Step 1 exploits the labile C2-F bond; Step 2 utilizes the C7-Br handle for carbon-carbon bond formation.
Experimental Protocols
Protocol A: Synthesis of 7-Bromo-2-chloroquinoxaline (Precursor)
Note: The chloro-derivative is often the stable storage form, converted to fluoro in situ or just prior to use.
-
Reagents: 7-Bromoquinoxalin-2(1H)-one (1.0 equiv),
(5.0 equiv), DMF (cat. 2-3 drops). -
Procedure: Charge the quinoxalinone into a round-bottom flask. Add
carefully. Add DMF.[1] Reflux (approx. 105°C) for 2–3 hours until TLC shows consumption of starting material. -
Workup: Cool to RT. Pour slowly onto crushed ice/water (Exothermic!). Neutralize with solid
or to pH ~7-8. Filter the precipitate. -
Purification: Recrystallize from Ethanol or flash chromatography (Hexane/EtOAc).
Protocol B: Halogen Exchange (Cl F)
-
Reagents: 7-Bromo-2-chloroquinoxaline (1.0 equiv), Spray-dried KF (3.0 equiv), 18-Crown-6 (0.1 equiv).
-
Solvent: Anhydrous DMSO or Sulfolane (0.5 M).
-
Procedure: Combine reagents in a dry vessel under Argon. Heat to 80–100°C for 4–12 hours. Monitor by HPLC (F-product usually elutes earlier).
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with water (to remove DMSO). Dry over
. -
Note: The product is reactive. Store cold or use immediately.
Protocol C: General Functionalization (at C2)
-
Reagents: 7-Bromo-2-fluoroquinoxaline (1.0 equiv), Amine Nucleophile (1.1 equiv), DIPEA (2.0 equiv).
-
Solvent: THF or DMF.
-
Procedure: Dissolve scaffold in solvent. Add base, then add amine dropwise at 0°C or RT. Stir at RT for 1–4 hours.
-
Observation: Reaction is typically faster than with the chloro-analog.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2.
-
Serious Eye Damage: Category 1 (Irreversible damage possible due to HF generation upon hydrolysis).
-
Specific Target Organ Toxicity: Respiratory Irritation.
Critical Handling Notes:
-
Hydrolysis Risk: 2-Fluoroquinoxalines can hydrolyze to the quinoxalinone and Hydrofluoric Acid (HF) upon contact with moisture. Use plasticware if possible, or glass with strict exclusion of water.
-
Sensitizer: Halo-quinoxalines are potent skin sensitizers. Double-glove (Nitrile) and work in a fume hood.
References
-
Regioselective Synthesis of Quinoxalinones
-
General Reactivity of 2-Haloquinoxalines
- Title: 2-Chloroquinoxaline: A versatile building block for the synthesis of biologically active compounds.
- Source:Acta Crystallographica Section E, 2009.
-
URL:[Link]
-
Medicinal Chemistry Applications (Kinase Inhibition)
-
Title: Quinoxaline Derivatives as Potential Anticancer Agents.
- Source:European Journal of Medicinal Chemistry, 2014.
-
URL:[Link]
-
-
Halogen Exchange Methodologies
- Title: Potassium Fluoride.
- Source:Encyclopedia of Reagents for Organic Synthesis, 2001.
-
URL:[Link]
Sources
- 1. WO2023107648A2 - Synthesis of ester, carbonate, and carbamate-derived novel biodegradable ionizable lipids from methyl ricinoleate or methyl 12-hydroxystearate and its applications - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
